molecular formula C12H28ClNO5S B8272340 HS-PEG5-CH2CH2NH2 (hydrochloride)

HS-PEG5-CH2CH2NH2 (hydrochloride)

Cat. No.: B8272340
M. Wt: 333.87 g/mol
InChI Key: GKYFFJIGJXTCAR-UHFFFAOYSA-N
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Description

These compounds contain the dialkyl ether functional group, with the formula ROR’, where R and R’ are alkyl groups . This compound is also known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of HS-PEG5-CH2CH2NH2 (hydrochloride) involves several steps. One common method includes the reaction of hexaethylene glycol with thiol and amine groups under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

HS-PEG5-CH2CH2NH2 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

HS-PEG5-CH2CH2NH2 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of HS-PEG5-CH2CH2NH2 (hydrochloride) involves its interaction with specific molecular targets and pathways. For example, it may act as an acetylcholinesterase inhibitor, affecting neurotransmission in the nervous system . The compound’s thiol and amine groups allow it to form covalent bonds with target proteins, thereby modulating their activity.

Comparison with Similar Compounds

HS-PEG5-CH2CH2NH2 (hydrochloride) can be compared with other similar compounds such as:

The uniqueness of HS-PEG5-CH2CH2NH2 (hydrochloride) lies in its combination of thiol and amine functionalities, which provide versatility in chemical reactions and applications.

Properties

Molecular Formula

C12H28ClNO5S

Molecular Weight

333.87 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride

InChI

InChI=1S/C12H27NO5S.ClH/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19;/h19H,1-13H2;1H

InChI Key

GKYFFJIGJXTCAR-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCS)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of compound 16 in 1 ml of abs. MeOH was cooled to −40° C., and admixed with 1.3 ml of freshly prepared NaOMe solution (cooled to −40° C., 1.3 mM). The solution was warmed to RT over the course of 30 min, admixed with 1 ml of H2O, and adjusted to a pH of 6 after 20 min with 1M HCl, and the solvent was removed. The residue was used without further purification.
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